molecular formula C8H9BrN2O2 B577909 N-(5-bromo-2-methoxypyridin-3-yl)acetamide CAS No. 1257553-90-4

N-(5-bromo-2-methoxypyridin-3-yl)acetamide

Cat. No.: B577909
CAS No.: 1257553-90-4
M. Wt: 245.076
InChI Key: QUYRNQHUIOWPCS-UHFFFAOYSA-N
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Description

N-(5-bromo-2-methoxypyridin-3-yl)acetamide is a chemical compound with the molecular formula C8H9BrN2O2. It is used as a building block for the β-alanine moiety of an αvβ3 antagonist and for the synthesis of a potent and selective somatostatin sst 3 receptor antagonist .


Synthesis Analysis

The synthesis of this compound involves the acetylation of amines . It is used as a general chemical reagent in the synthesis of pharmaceutically active compounds and inhibitors . It is also used in the production of b-Raf inhibitors for the treatment of cancer .


Molecular Structure Analysis

The asymmetric unit of the title compound, C7H7BrN2O, contains two molecules, in one of which the methyl H atoms are disordered over two orientations in a 0.57 (3):0.43 (3) ratio. The dihedral angles between the pyridine rings and the acetamide groups are 7.27 (11) and 8.46 (11)° .


Chemical Reactions Analysis

This compound binds to specific receptors in the body, which leads to a cascade of signaling events within the cell. This binding can activate or inhibit the receptor, depending on the specific ligand involved.


Physical and Chemical Properties Analysis

This compound has a molecular weight of 245.076. Its physical properties include a refractive index n20/D of 1.555 (lit.), a boiling point of 80 °C/12 mmHg (lit.), and a density of 1.453 g/mL at 25 °C (lit.) .

Scientific Research Applications

Biological and Toxicological Effects of Related Acetamides

Acetamide derivatives have been extensively studied for their biological and toxicological effects. A review by Kennedy (2001) on acetamide and its derivatives, including N,N-dimethylacetamide and N-methylacetamide, among others, discussed their commercial importance and the biological consequences of exposure. This review highlighted the qualitative and quantitative variations in biological responses among these chemicals, emphasizing the significance of understanding their biological activities and usage implications (Kennedy, 2001) Kennedy, 2001.

Melatonin and Its Derivatives in Plant Science

Research on melatonin, a compound structurally related to acetamide derivatives through the amide functional group, underscores its multifunctional role in horticultural crops against environmental stresses. Nawaz et al. (2016) and other studies have illuminated melatonin's pleiotropic actions in different organisms, including its functions ranging from regulating circadian rhythms in animals to controlling senescence in plants. These insights into melatonin's biosynthesis, mechanisms of action, and effects on growth and development of crops underpin the potential of acetamide derivatives in similar scientific applications Nawaz et al., 2016.

Antioxidant and Anti-inflammatory Properties

The antioxidant and anti-inflammatory activities of compounds like melatonin also offer a window into the research applications of acetamide derivatives. A review by Nabavi et al. (2019) covered the anti-inflammatory activity of melatonin, shedding light on its beneficial effects against chronic inflammation underlying many chronic diseases. This suggests the potential for exploring acetamide derivatives with similar functionalities in mitigating oxidative stress and inflammation Nabavi et al., 2019.

Environmental and Pharmacological Perspectives

From an environmental and pharmacological perspective, studies like those on the adsorptive elimination of pharmaceuticals from water highlight the significance of understanding the chemical properties and interactions of compounds like acetamide derivatives. Research on acetaminophen's removal from water and its interactions with adsorbents underscores the broader implications of chemical interactions in environmental science and pharmacology Igwegbe et al., 2021.

Safety and Hazards

N-(5-bromo-2-methoxypyridin-3-yl)acetamide is classified under GHS07. It has hazard statements H315 - H319 - H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P302 + P352 - P305 + P351 + P338, suggesting that if on skin, wash with plenty of water, and if in eyes, rinse cautiously with water for several minutes .

Properties

IUPAC Name

N-(5-bromo-2-methoxypyridin-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O2/c1-5(12)11-7-3-6(9)4-10-8(7)13-2/h3-4H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUYRNQHUIOWPCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(N=CC(=C1)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60732512
Record name N-(5-Bromo-2-methoxypyridin-3-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60732512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1257553-90-4
Record name N-(5-Bromo-2-methoxypyridin-3-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60732512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A suspension of 5-bromo-2-methoxy-3-nitro-pyridine (Stage 63.1.4, 450 mg, 1.93 mmol) and tin dichloride (1.465 mg, 7.72 mmol) in EtOAc (30 ml) was refluxed for 3 h. The reaction mixture was evaporated to dryness and then quenched with cold 3 M aqueous NaOH (50 ml) and CH2Cl2 (50 ml) and stirred for 3 h at rt. The organic layer was separated and the aqueous layer was extracted with CH2Cl2. The combined organic layers were washed with 30 ml sat. aqueous NaHCO3, dried over Na2SO4, filtered and evaporated. The crude product was dry loaded on silica gel and purified by MPLC (CH2Cl2/MeOH 0% to 4%) to give after evaporation the title compound as an off-white solid (HPLC: tR 2.72 min (Method A); M+H=245, 247 MS-ES).
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450 mg
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30 mL
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Synthesis routes and methods II

Procedure details

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